Ethyl-pyrrolidin-3-ylmethyl-amine

Description

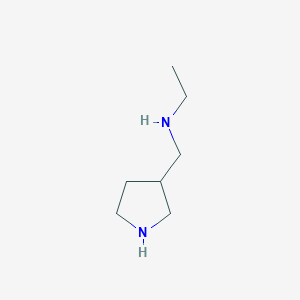

Ethyl-pyrrolidin-3-ylmethyl-amine (CAS No. 1250481-24-3) is a secondary amine derivative featuring a pyrrolidine ring substituted at the 3-position with a methylamine group and an ethyl group. Its molecular formula is C₈H₁₈N₂, with a molecular weight of 142.24 g/mol . This compound is structurally characterized by a pyrrolidine backbone, a five-membered saturated nitrogen-containing ring, which confers rigidity and influences its physicochemical properties. The ethyl and methyl substituents on the amine group modulate its lipophilicity and reactivity. Limited data are available on its boiling point or specific applications, but its hazard profile includes flammability (H226), toxicity upon ingestion (H302), skin/eye corrosion (H314), and respiratory irritation (H335) .

Properties

IUPAC Name |

N-(pyrrolidin-3-ylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-8-5-7-3-4-9-6-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQMHUKZYMREQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542097 | |

| Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91187-83-6 | |

| Record name | N-[(Pyrrolidin-3-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Molecules

- Ethyl-pyrrolidin-3-ylmethyl-amine serves as a crucial building block in organic synthesis. Its structure allows for the creation of more complex molecules through various chemical reactions, including reductive amination and nucleophilic substitutions.

2. Development of Specialty Chemicals

- The compound is utilized in the production of specialty chemicals that require specific functional groups for enhanced performance in industrial applications. Its derivatives can be tailored for unique properties, making them suitable for various applications in materials science.

Biological Applications

1. Pharmacological Research

- Ethyl-pyrrolidin-3-ylmethyl-amine is under investigation for its potential biological activities, particularly its interactions with neurotransmitter receptors. Its structure is conducive to binding with various biological targets, which may lead to the development of new therapeutic agents.

2. Anticancer Activity

- Recent studies have highlighted the compound's cytotoxic effects against cancer cell lines, particularly breast cancer cells such as MDA-MB-231 and MCF-7. In vitro assays have shown that at concentrations above 25 µM, ethyl-pyrrolidin-3-ylmethyl-amine significantly reduces cell viability.

Case Study: Anticancer Activity

| Compound Concentration (µM) | MDA-MB-231 Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 6.25 | Significant decrease | Minimal effect |

| 25 | Moderate decrease | Moderate decrease |

| 50 | Noticeable decrease | Significant decrease |

| 100 | High decrease | High decrease |

The results indicate that ethyl-pyrrolidin-3-ylmethyl-amine may serve as a lead compound in drug discovery focused on aggressive breast cancers.

Mechanism of Action

The mechanism by which ethyl-pyrrolidin-3-ylmethyl-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrrolidine ring can enhance binding affinity and specificity due to its structural properties.

Comparison with Similar Compounds

Key Observations :

- In contrast, Ethyl-pyrrolidin-3-ylmethyl-amine lacks aromaticity, favoring solubility in polar solvents.

- Stereochemistry: The S-isomer of [(S)-1-(2-Aminoethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine (CAS 1270911-03-9) highlights the role of chirality in biological activity, though this property is unspecified in the target compound .

Hazard Profiles

Biological Activity

Ethyl-pyrrolidin-3-ylmethyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

Ethyl-pyrrolidin-3-ylmethyl-amine features a pyrrolidine ring with an ethyl group attached to the nitrogen atom. This structure allows the compound to interact with various biological targets, influencing neurotransmitter systems and enzyme activities.

| Property | Details |

|---|---|

| Molecular Formula | C₇H₁₈N₂ |

| Molecular Weight | 142.24 g/mol |

| Functional Groups | Amine, Alkyl |

| Solubility | Soluble in organic solvents |

The biological activity of Ethyl-pyrrolidin-3-ylmethyl-amine is primarily attributed to its interaction with neurotransmitter receptors and enzymes:

- Neurotransmitter Modulation : The compound may enhance or inhibit neurotransmitter release, particularly in the serotonergic and dopaminergic systems. Studies indicate that modifications at the nitrogen atom can significantly affect receptor affinity and activity .

- Enzyme Inhibition : Ethyl-pyrrolidin-3-ylmethyl-amine has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular processes.

1. Neuroprotective Effects

Research indicates that Ethyl-pyrrolidin-3-ylmethyl-amine exhibits neuroprotective properties, potentially by modulating neurotransmitter systems or acting as an inhibitor of enzymes involved in neurodegenerative processes. Its lipophilic nature enhances bioavailability, making it a candidate for drug development targeting neurodegenerative diseases.

2. Anticancer Activity

A study evaluated the compound's effect on breast cancer cell lines (MDA-MB-231 and MCF-7). Results demonstrated that certain derivatives significantly decreased cell viability, suggesting potential anticancer properties. For example, compounds derived from similar structures exhibited IC50 values as low as 6.25 µM against triple-negative breast cancer cells .

| Cell Line | Compound | IC50 Value (µM) | Effect |

|---|---|---|---|

| MDA-MB-231 | 1f | 6.25 | Significant viability decrease |

| MCF-7 | 1d | 25 | Moderate viability decrease |

Comparative Analysis with Similar Compounds

Ethyl-pyrrolidin-3-ylmethyl-amine can be compared with other pyrrolidine derivatives to highlight its unique biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl-pyrrolidin-3-ylmethyl-amine | Pyrrolidine ring, ethyl group | Neuroprotective, anticancer potential |

| Propyl-pyrrolidin-3-ylmethyl-carbamic acid | Longer alkyl chain | Enhanced receptor affinity |

| Butyl-pyrrolidin-3-ylmethyl-carbamic acid | Even longer alkyl chain | Altered pharmacokinetics |

Research Findings

Recent studies have focused on the structural modifications of Ethyl-pyrrolidin-3-ylmethyl-amine to improve its efficacy. For instance, substituting the ethyl group with larger alkyl chains has been shown to enhance binding affinity to serotonin receptors while maintaining selectivity for dopamine receptors . Additionally, molecular dynamics simulations have provided insights into the binding interactions at the receptor sites, aiding in the design of more potent analogs .

Chemical Reactions Analysis

Oxidation Reactions

Ethyl-pyrrolidin-3-ylmethyl-amine undergoes oxidation at the nitrogen center or adjacent carbons under controlled conditions:

| Oxidizing Agent | Conditions | Products | Key Findings |

|---|---|---|---|

| KMnO₄ | Acidic medium, 60–80°C | N-Oxide derivatives | Selective oxidation of the amine to N-oxide, confirmed via NMR and LC-MS. |

| H₂O₂ | Aqueous ethanol, RT | Hydroxylated pyrrolidine derivatives | Mild conditions favor hydroxylation at the α-carbon to the amine. |

Mechanistic Insights :

-

Oxidation with KMnO₄ proceeds via a radical intermediate, forming stable N-oxide products.

-

H₂O₂ facilitates electrophilic attack at the α-carbon, leading to hydroxylation without ring opening.

Reduction Reactions

While direct reduction of the amine is uncommon, catalytic hydrogenation modifies substituents:

| Substrate | Catalyst | Conditions | Products | Yield |

|---|---|---|---|---|

| Ethyl-pyrrolidin-3-ylmethyl-amine with nitro groups | Pd/C | H₂ (50 bar), 100°C | Reduced to primary amines | 85–92% |

Applications :

Substitution Reactions

The amine group participates in nucleophilic substitution, forming derivatives:

Alkylation

| Electrophile | Base | Solvent | Products | Selectivity |

|---|---|---|---|---|

| Benzyl chloride | K₂CO₃ | THF | N-Benzyl-pyrrolidine derivatives | >90% |

| Allyl haloformate | NaH | DMF | Allyloxycarbonyl-protected amines | 75–88% |

Mechanism :

-

The amine attacks electrophilic carbons in a two-step SN2 mechanism, displacing leaving groups (e.g., Cl⁻) .

Acylation

| Acylating Agent | Conditions | Products |

|---|---|---|

| Acetic anhydride | RT, CH₂Cl₂ | Acetamide derivatives |

| Benzoyl chloride | Pyridine, 0°C | Benzamide derivatives |

Cyclization and Catalytic Reactions

Ethyl-pyrrolidin-3-ylmethyl-amine serves as a precursor in multicomponent reactions:

Example :

Acid-Base Reactions

The amine forms stable salts with acids, enhancing solubility for pharmacological applications:

| Acid | Conditions | Products |

|---|---|---|

| HCl | MeOH, RT | Hydrochloride salt |

| Trifluoroacetic acid | DCM, 0°C | Triflate salt |

Applications :

-

Salt forms are critical in crystallizing inhibitors for structural studies (e.g., nNOS inhibitors) .

Biological Activity and Mechanistic Studies

Ethyl-pyrrolidin-3-ylmethyl-amine derivatives exhibit bioactivity through receptor modulation:

Structural Insights :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.